molecular formula C5H8ClNS B1355540 5-Methylthiophen-2-amine hydrochloride CAS No. 41940-48-1

5-Methylthiophen-2-amine hydrochloride

Cat. No.: B1355540
CAS No.: 41940-48-1
M. Wt: 149.64 g/mol
InChI Key: LILOTHBDLYJRIX-UHFFFAOYSA-N
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Description

5-Methylthiophen-2-amine hydrochloride (CAS 41940-48-1) is an organic compound with the molecular formula C5H8ClNS and a molecular weight of 149.64 g/mol . This chemical serves as a versatile building block and key synthetic intermediate in medicinal chemistry and materials science research. The aminothiophene core is a privileged structure in drug discovery, frequently employed in the synthesis of various pharmacologically active molecules . Researchers utilize this compound to develop novel substances, leveraging its amine functional group for further chemical modifications, such as amide bond formation or Suzuki coupling reactions. Proper handling is essential; this compound has associated hazard warnings and should be used with appropriate personal protective equipment . It is supplied for laboratory research purposes and is strictly for professional use. For Research Use Only. Not for human or veterinary diagnostic or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylthiophen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS.ClH/c1-4-2-3-5(6)7-4;/h2-3H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILOTHBDLYJRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20490500
Record name 5-Methylthiophen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41940-48-1
Record name 5-Methylthiophen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20490500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methylthiophen 2 Amine Hydrochloride and Its Analogues

Established Synthetic Pathways to 5-Methylthiophen-2-amine (B1589727) and its Salts

Traditional synthetic strategies provide robust and well-documented routes to 5-methylthiophen-2-amine and its subsequent salt forms. These methods typically involve the construction of a suitably substituted thiophene (B33073) precursor followed by the introduction of the amine functionality.

Preparation Routes for Thiophene Precursors with Methyl Substitution

The synthesis of the target compound begins with the formation of a thiophene ring bearing a methyl group at the 5-position and a functional group at the 2-position that can be converted into an amine. Two primary strategies are employed: the functionalization of a pre-existing thiophene ring or the construction of the ring system from acyclic precursors.

One common approach involves the electrophilic substitution of thiophene. Nitration of thiophene, for instance, can yield 2-nitrothiophene, although controlling regioselectivity to avoid the formation of the 3-nitro isomer can be challenging. orgsyn.orggoogle.com Subsequent steps would be required to introduce the methyl group.

A more direct and versatile method for creating polysubstituted aminothiophenes is the Gewald reaction . organic-chemistry.orgwikipedia.orgresearchgate.net This multicomponent reaction condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to directly form the 2-aminothiophene ring. wikipedia.org To obtain a 5-methyl substituted thiophene, a methyl ketone can be used as a starting material. The reaction mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization. wikipedia.org

Another strategy involves building the thiophene ring through methods like the Paal-Knorr thiophene synthesis, which utilizes 1,4-dicarbonyl compounds and a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. wikipedia.org By selecting an appropriately methylated 1,4-dicarbonyl, the desired substitution pattern can be achieved. For example, routes starting from 3-methylthiophene-2-carboxylic acid have been investigated to produce halogenated derivatives, which can serve as versatile building blocks. beilstein-journals.org

Amination Strategies for the Formation of the Thiophen-2-amine Moiety

Once a suitable precursor such as 2-nitro-5-methylthiophene is obtained, the key step is the introduction of the amine group at the 2-position.

Reduction of Nitrothiophenes: A widely used and effective method is the reduction of a nitro group. The precursor, 2-nitro-5-methylthiophene, can be synthesized via the nitration of 2-methylthiophene. This nitro intermediate is then reduced to the corresponding amine, 5-methylthiophen-2-amine. This reduction can be accomplished using various reagents, with a common laboratory and industrial method being the use of iron powder in an acidic medium (e.g., with hydrochloric or acetic acid). google.com This method is often preferred due to its cost-effectiveness and efficiency. Other reducing systems, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, are also employed. nih.gov

Gewald Reaction: As mentioned previously, the Gewald reaction provides a direct route to the 2-aminothiophene moiety, constructing the ring and introducing the amine group in a single synthetic sequence. organic-chemistry.orgwikipedia.org This reaction is highly valued for its efficiency and atom economy. The basic components for this reaction are summarized in the table below.

Reactant TypeRole in SynthesisExample
Carbonyl CompoundProvides C4 and C5 of the thiophene ringAcetone (to yield a 5-methyl-substituted product)
α-Cyanoester or Active Methylene NitrileProvides C2, C3, and the amino groupMalononitrile, Ethyl Cyanoacetate
Elemental SulfurProvides the sulfur atom for the heterocycleS8
Base CatalystPromotes the condensation reactionMorpholine, Triethylamine, Pyrrolidine clockss.org

Formation of Hydrochloride Salts

Primary amines like 5-methylthiophen-2-amine are basic and readily react with strong acids to form stable, crystalline salts. The formation of the hydrochloride salt is a straightforward acid-base reaction. The free amine is typically dissolved in a suitable organic solvent, and a solution of hydrogen chloride (HCl), either gaseous or dissolved in a solvent like ether or isopropanol, is added. The lone pair of electrons on the nitrogen atom of the amine group accepts a proton (H+) from the hydrochloric acid. This results in the formation of a positively charged ammonium (B1175870) ion and a chloride counter-ion (Cl-). The resulting ionic compound, 5-methylthiophen-2-amine hydrochloride, often has increased stability and is more soluble in water compared to the free base. This salt formation is a common final step in synthesis for purification and handling purposes.

Advanced Synthetic Approaches for Functionalized Thiophene Amine Systems

Modern synthetic chemistry seeks to improve upon established methods by increasing reaction rates, improving yields, and employing more environmentally benign techniques.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often dramatically reducing reaction times and improving product yields. clockss.org This technology has been successfully applied to the synthesis of 2-aminothiophenes, particularly in the context of the Gewald reaction. organic-chemistry.orgthieme-connect.com Microwave irradiation can accelerate the rate-limiting steps of the reaction, leading to the rapid formation of the desired thiophene products. wikipedia.org Studies have shown that microwave-assisted Gewald reactions can be completed in minutes, compared to several hours required for conventional heating methods, while also providing higher yields and purities. nih.govorganic-chemistry.org

The table below compares a conventional heating method with a microwave-assisted protocol for the synthesis of a 5-substituted 2-aminothiophene.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time~4 hours~20-30 minutes clockss.orgorganic-chemistry.org
TemperatureReflux70-75°C clockss.orgorganic-chemistry.org
YieldModerateHigh (often >90%) clockss.org
PurityGoodExcellent, often crystallizes from reaction mixture organic-chemistry.org

Electrochemical Synthesis as a Sustainable Methodology for Related Compounds

Electrochemical synthesis represents a green and sustainable approach to chemical transformations, utilizing electrical current to drive reactions, thereby reducing the need for chemical oxidants or reductants. nih.gov While the direct electrochemical synthesis of 5-methylthiophen-2-amine is not extensively documented, electrochemical methods have been successfully applied to the synthesis of related aromatic amines and thiophene derivatives.

One relevant application is the electrochemical reduction of nitroaromatic compounds. This method can convert nitroarenes into anilines with high selectivity and efficiency by controlling the electrode potential. nih.gov This serves as a sustainable alternative to using metal-based reducing agents for the amination step. Water can be used as the hydrogen source, making the process environmentally friendly. nih.gov

Furthermore, novel electrochemical methods for forming C-N bonds, such as direct C-H amination of aromatic compounds and cross-dehydrogenative aromatization, are being developed. acs.orgacs.org These techniques allow for the synthesis of aromatic amines from simple precursors without the need for metal catalysts or harsh reagents. acs.org The electrochemical polymerization of thiophene and its derivatives is also a well-established field, demonstrating the electrochemical reactivity of the thiophene ring system, which can be harnessed for various synthetic applications. wikipedia.orgwinona.edudtic.mil These advanced methodologies highlight a promising direction for the future synthesis of functionalized aromatic amines and heterocycles.

Multi-component Reactions for Complex Derivative Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. In the context of this compound and its analogues, MCRs, particularly the Gewald reaction, are pivotal for constructing the core 2-aminothiophene scaffold.

The Gewald three-component reaction , first reported by Karl Gewald in 1966, is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.org The classical Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org For the synthesis of derivatives related to 5-methylthiophen-2-amine, propan-2-one (acetone) or a related ketone would serve as a key starting material.

The reaction mechanism is understood to proceed through an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org The versatility of the Gewald reaction allows for a wide range of substituents on the thiophene ring by varying the starting carbonyl compound and the activated nitrile.

Table 1: Examples of Gewald Reaction Components for Thiophene Synthesis

Carbonyl Compound Activated Nitrile Resulting Thiophene Core
Acetone Ethyl Cyanoacetate 2-Amino-5-methylthiophene-3-carboxylate
Cyclohexanone Malononitrile 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Variations and modifications of the Gewald reaction have been developed to improve yields, expand the substrate scope, and create more complex molecular architectures. These include the use of different bases, solvents, and catalysts, as well as the application of microwave irradiation to accelerate the reaction. nih.gov For instance, the use of ionic liquids as both the solvent and catalyst has been explored to develop more environmentally friendly protocols.

Beyond the classical Gewald reaction, other MCRs are being explored to further functionalize the 2-aminothiophene core. For example, the Ugi and Passerini reactions, which are powerful isocyanide-based MCRs, can be employed to introduce peptide-like side chains onto the amino group of the thiophene ring, leading to the rapid assembly of complex and diverse molecular libraries. While direct applications of these reactions to this compound are not extensively documented, the principle of using the amino group of a pre-formed 2-aminothiophene as a component in a subsequent MCR is a viable strategy for generating complex derivatives.

Strategies for Chiral Synthesis and Stereoselective Transformations of Thiophene Amines

The development of stereoselective methods for the synthesis of chiral thiophene derivatives is of great interest due to the importance of enantiomerically pure compounds in pharmacology and materials science. While the direct asymmetric synthesis of 2-aminothiophenes via MCRs remains a challenging area, several strategies are being pursued to achieve stereocontrol in the synthesis of thiophene amines and their derivatives.

Organocatalytic Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as proline and its derivatives, as well as chiral thioureas and phosphoric acids, have been successfully employed in a variety of stereoselective transformations. In the context of thiophene synthesis, organocatalysts have been used to promote asymmetric Michael additions and aldol (B89426) reactions to construct chiral tetrahydrothiophene (B86538) scaffolds with high enantioselectivity. nih.govnih.gov For instance, bifunctional amine-thiourea catalysts have been shown to effectively catalyze cascade reactions to produce highly functionalized chiral tetrahydrothiophenes. nih.gov

While the direct enantioselective Gewald reaction is not yet well-established, the functional handles present on the 2-aminothiophene products of the Gewald reaction offer opportunities for subsequent stereoselective transformations. The amino group, for example, can be derivatized with a chiral auxiliary to direct diastereoselective reactions on other parts of the molecule.

Chiral Ligand-Mediated Catalysis: Transition metal catalysis with chiral ligands is another prominent strategy for asymmetric synthesis. Chiral ligands can coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction. For the functionalization of thiophenes, palladium-catalyzed cross-coupling reactions using chiral phosphine (B1218219) ligands have been employed for the asymmetric C-H functionalization of thiophene derivatives. nih.gov This approach could potentially be adapted for the stereoselective introduction of substituents onto a pre-existing 5-methylthiophen-2-amine scaffold.

Stereoselective Transformations of Thiophene Derivatives: Another approach involves the stereoselective transformation of achiral or racemic thiophene derivatives. This can include enzymatic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, or diastereoselective reactions where a chiral reagent or catalyst is used to convert a prochiral thiophene into a chiral product. For example, the asymmetric oxidation of a sulfide (B99878) substituent on the thiophene ring can be achieved using a chiral catalyst, leading to the formation of a chiral sulfoxide (B87167).

Table 2: Strategies for Chiral Thiophene Synthesis

Strategy Description Key Features
Organocatalysis Use of small chiral organic molecules to catalyze asymmetric reactions. Metal-free, often milder reaction conditions.
Chiral Ligand-Mediated Catalysis Employment of transition metals complexed with chiral ligands. High enantioselectivities achievable for a wide range of transformations.
Chiral Auxiliaries Temporary incorporation of a chiral molecule to direct stereoselective reactions. Well-established and reliable method for controlling stereochemistry.

The development of efficient and practical methods for the stereoselective synthesis of this compound and its analogues is an ongoing area of research. The combination of multi-component reaction strategies with asymmetric catalysis holds significant promise for the future generation of novel and complex chiral thiophene-based molecules.

Chemical Reactivity and Mechanistic Investigations of 5 Methylthiophen 2 Amine Hydrochloride

Amination Reactions and Derivative Formation

The primary amine functionality of 5-methylthiophen-2-amine (B1589727) is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation: The direct N-alkylation of 2-aminothiophenes has been reported to be challenging to achieve under mild conditions. researchgate.net The nucleophilicity of the amino group is often insufficient for facile reaction with alkyl halides. More forcing conditions or alternative strategies are typically required to effect alkylation. researchgate.net For instance, a methodology for the N-alkylation of 2-amino-3-acylthiophenes involves the use of 2-carbamoylamino and 2-acylamino-3-acylthiophenes with caesium carbonate and tetrabutylammonium (B224687) iodide in DMF to achieve the desired products under milder conditions. researchgate.net While direct alkylation of 5-methylthiophen-2-amine is not extensively documented, it is expected to follow similar principles, likely requiring strong bases and polar aprotic solvents to facilitate the reaction. Over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, is a common challenge in amine alkylation. thieme-connect.delibretexts.org

N-Acylation: In contrast to alkylation, N-acylation of 2-aminothiophenes proceeds more readily. The reaction of the amino group with acylating agents such as acid chlorides or anhydrides provides the corresponding N-acyl derivatives. For example, the N-acylation of 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid has been successfully demonstrated. rsc.orgmasterorganicchemistry.com This reaction typically proceeds in the presence of a base, such as triethylamine, to neutralize the liberated acid. rsc.orgmasterorganicchemistry.com The N-acylation of amines is a common method for protecting the amino group in multi-step syntheses. mdpi.com

Table 1: Examples of N-Acylation of 2-Aminothiophene Derivatives

Amine ReactantAcylating AgentProductReference
2-aminothiophene-3-carbonitrile2-(thiophen-2-yl)acetyl chlorideN-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide rsc.orgmasterorganicchemistry.com

The reaction of 5-methylthiophen-2-amine with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. wjpsonline.comnih.gov This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wjpsonline.comlibretexts.org The formation of Schiff bases is a reversible reaction, and the removal of water can drive the equilibrium towards the product. nih.gov A study on the synthesis of Schiff bases from 2-aminothiophene derivatives with various aromatic aldehydes demonstrated good yields, particularly with microwave-assisted synthesis. wjpsonline.comacsgcipr.org

The general mechanism for Schiff base formation involves the following steps:

Nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton transfer to form a carbinolamine intermediate. youtube.com

Protonation of the hydroxyl group to form a good leaving group (water). youtube.com

Elimination of water to form an iminium ion. youtube.com

Deprotonation to yield the final imine product. youtube.com

Table 2: Synthesis of Schiff Bases from 2-Aminothiophene Derivatives

2-Aminothiophene DerivativeAldehydeSchiff Base ProductYield (%)Reference
2-aminothiophene-3-carbonitrile4-Methoxybenzaldehyde2-(4-Methoxybenzylidene)aminothiophene-3-carbonitrile85-86 wjpsonline.comacsgcipr.org
2-aminothiophene-3-carbonitrile4-Fluorobenzaldehyde2-(4-Fluorobenzylidene)aminothiophene-3-carbonitrile55-66 wjpsonline.comacsgcipr.org
2-aminothiophene-3-carbonitrile4-Methylbenzaldehyde2-(4-Methylbenzylidene)aminothiophene-3-carbonitrile27-59 wjpsonline.comacsgcipr.org
2-aminothiophene-3-carbonitrile4-(Dimethylamino)benzaldehyde2-{(4-(Dimethylamino)benzylideneamino}thiophene-3-carbonitrile31-55 wjpsonline.com
2-aminothiophene-3-carbonitrile4-Nitrobenzaldehyde2-(4-Nitrobenzylidene)aminothiophene-3-carbonitrile60-90 wjpsonline.com

The amino group of 5-methylthiophen-2-amine, with its lone pair of electrons, can act as a nucleophile in substitution reactions. chemguide.co.uk It can attack electrophilic centers, such as the carbon atom in alkyl halides, leading to the formation of a new carbon-nitrogen bond. libretexts.orgchemguide.co.uk However, as mentioned in the N-alkylation section, these reactions can be complicated by multiple substitutions. thieme-connect.delibretexts.org The nucleophilicity of the amine is influenced by steric hindrance and the electronic nature of the substituents on both the amine and the electrophile. masterorganicchemistry.com In the context of 5-methylthiophen-2-amine, the electron-donating methyl group is expected to enhance the nucleophilicity of the amine compared to unsubstituted 2-aminothiophene.

Reactions Involving the Thiophene (B33073) Ring System

The thiophene ring in 5-methylthiophen-2-amine is an aromatic system that can undergo various reactions, including electrophilic substitution and oxidation.

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). libretexts.org The presence of the amino group, a strongly activating and ortho-, para-directing group, and the methyl group, a weakly activating and ortho-, para-directing group, on the thiophene ring of 5-methylthiophen-2-amine significantly influences the regioselectivity of these reactions.

In electrophilic aromatic substitution, the incoming electrophile is directed to positions of highest electron density. For a 2-substituted thiophene, the primary site of substitution is generally the 5-position, and to a lesser extent, the 3-position. semanticscholar.org In 5-methylthiophen-2-amine, the 2-amino and 5-methyl groups both activate the ring. The powerful activating effect of the amino group would strongly direct incoming electrophiles to the C3 and C5 positions. Since the C5 position is already occupied by a methyl group, electrophilic attack is highly favored at the C3 position. The methyl group at C5 also directs to the C4 position, but the directing effect of the amino group to the C3 position is expected to be dominant. Therefore, the primary product of electrophilic aromatic substitution on 5-methylthiophen-2-amine is expected to be the 3-substituted derivative.

The sulfur atom in the thiophene ring is susceptible to oxidation. libretexts.org The oxidation of thiophenes can lead to the formation of thiophene-S-oxides (sulfoxides) and thiophene-S,S-dioxides (sulfones). libretexts.org These oxidized species are often reactive intermediates. The oxidation of the sulfur atom transforms the electron-donating character of the thiophene ring into an electron-accepting sulfonyl group.

The oxidation of thiophene derivatives can be achieved using various oxidizing agents. For example, cytochrome P450 enzymes can metabolize thiophene-containing compounds to form reactive intermediates such as thiophene-S-oxides and arene oxides. libretexts.org The formation of a 5-hydroxythiophene metabolite from tienilic acid, which exists in equilibrium with its thiolactone tautomer, suggests an arene oxide pathway. libretexts.org

For 5-methylthiophen-2-amine, oxidation could potentially occur at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. Additionally, the electron-rich aromatic ring could be susceptible to oxidation, potentially leading to ring-opened products or the formation of hydroxylated derivatives, similar to the metabolism of other thiophene-containing compounds. libretexts.org

Metal-Catalyzed Coupling Reactions, including C-H Arylation for Thiophene Derivatives

The functionalization of thiophene rings through metal-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. 5-Methylthiophen-2-amine, as a substituted aminothiophene, is a valuable substrate for these transformations. Palladium-catalyzed reactions, in particular, have been extensively developed for the direct C-H arylation of thiophene derivatives, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. mdpi.comacs.org

Direct C-H arylation of thiophenes typically targets the C2 and C5 positions, which are most susceptible to electrophilic attack. numberanalytics.com For 5-methylthiophen-2-amine, the C5 position is occupied by a methyl group and the C2 by the amine, leaving the C3 and C4 positions as potential sites for functionalization. However, palladium-catalyzed direct arylation of free NH2-substituted thiophene derivatives has been shown to proceed at the available C2 or C5 positions with moderate to high yields, demonstrating the catalyst's ability to overcome potential inhibition by the amine group. researchgate.net The choice of catalyst, ligands, base, and solvent is crucial for achieving high regioselectivity and yield. researchgate.net For instance, certain palladium catalysts with α-diimine ligands have been developed to achieve unprecedented β-selectivity (C3 or C4) in the C-H arylation of thiophenes. researchgate.net

The general mechanism for palladium-catalyzed C-H arylation often involves a concerted metalation-deprotonation (CMD) pathway. The catalyst, typically a Pd(II) species, coordinates to the thiophene ring and facilitates the cleavage of a C-H bond, forming a palladacycle intermediate. This is followed by oxidative addition of an aryl halide, and subsequent reductive elimination to furnish the arylated thiophene and regenerate the active Pd(II) catalyst. nih.gov The presence of the amino group in 5-methylthiophen-2-amine can act as a directing group, influencing the regioselectivity of the C-H activation step. rsc.org

Beyond C-H activation, traditional cross-coupling reactions like the Suzuki-Miyaura reaction are also applicable. nih.govsemanticscholar.org For this, the aminothiophene would first need to be converted into a derivative, such as a halothiophene, which can then be coupled with a boronic acid partner. Palladium(II) acetate (B1210297) combined with specialized phosphine (B1218219) ligands like SPhos is a highly effective catalytic system for the Suzuki-Miyaura coupling of bromothiophenes, achieving high yields with low catalyst loading. nih.govsemanticscholar.org

Table 1: Representative Metal-Catalyzed C-H Arylation of Thiophene Derivatives
Thiophene SubstrateCoupling PartnerCatalyst SystemBaseSolventProduct PositionYield (%)Reference
2-Butylthiophene4-Bromoacetophenone[bis-(NHC)PdBr₂]KOAcDMAc5-Aryl94 mdpi.com
3-AminothiopheneIodobenzenePd(OAc)₂ / P{OCH(CF₃)₂}₃ / Ag₂CO₃Ag₂CO₃Dioxane4-Aryl (β-selective)- researchgate.net
2-Methylthiophene4-Bromoacetophenonetrans-dichloro-[(Z)-1-styryl-3-benzyl-benzimidazol-2-yliden]pyridine palladium(II)KOAcDMAc5-Aryl>99 mdpi.com
ThiopheneAryl BromidePd(OAc)₂ / DavePhosK₂CO₃Toluene2-Aryl85 researchgate.net

Diazonium Chemistry and its Applications to Thiophene Amines

The primary amine functionality of 5-methylthiophen-2-amine hydrochloride allows for its conversion into a highly versatile thiophene diazonium salt. This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid. organic-chemistry.orgyoutube.com The resulting 5-methylthiophen-2-diazonium chloride is an important synthetic intermediate, as the diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas), which can be displaced by a wide variety of nucleophiles. masterorganicchemistry.com

The reactions of aryl and heteroaryl diazonium salts are numerous and synthetically powerful:

Sandmeyer Reaction: This reaction involves the substitution of the diazonium group with a halide (Cl⁻, Br⁻) or cyanide (CN⁻) using a copper(I) salt catalyst (CuCl, CuBr, CuCN). masterorganicchemistry.com This provides a reliable method to introduce these functional groups onto the thiophene ring at the C2 position.

Schiemann Reaction: To introduce fluorine, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) (BF₄⁻) salt. Gentle heating of this salt results in the formation of the corresponding 2-fluoro-5-methylthiophene. masterorganicchemistry.com

Gattermann Reaction: Similar to the Sandmeyer reaction, this method uses copper powder and the corresponding acid (e.g., HBr) to introduce a halogen.

Hydrolysis: Heating the aqueous solution of the diazonium salt leads to its replacement by a hydroxyl group, yielding 5-methylthiophen-2-ol.

Azo Coupling: Diazonium salts act as electrophiles and can attack activated aromatic rings (like phenols or anilines) in an electrophilic aromatic substitution reaction to form brightly colored azo compounds. rsc.orguobaghdad.edu.iquobaghdad.edu.iq The resulting 2-azo-5-methylthiophene derivatives have applications as dyes and molecular switches. The reaction of diazonium salts with electron-rich methyl groups on other thiophene rings has also been observed. rsc.org

The stability of diazonium salts can be a concern, as they are often thermally unstable and can be explosive in the solid state. However, they are generally stable enough for synthetic use in cold aqueous solutions. organic-chemistry.org The use of diazonium tosylates has been explored as a method to generate more stable and isolable salts. organic-chemistry.orgnih.gov

Table 2: Applications of Thiophene Diazonium Salts
Reagent(s)Reaction TypeProduct Functional Group
CuCl / HClSandmeyer-Cl
CuBr / HBrSandmeyer-Br
CuCN / KCNSandmeyer-CN
HBF₄, heatSchiemann-F
H₂O, heatHydrolysis-OH
H₃PO₂Reduction-H
Phenol / AnilineAzo Coupling-N=N-Ar

Mechanistic Studies of Reaction Pathways

Investigation of Radical-Mediated Transformations

While many reactions of aminothiophenes proceed through ionic or concerted pathways, the involvement of radical intermediates has been identified in specific transformations, particularly those involving diazonium salts. The Sandmeyer reaction, for example, is widely believed to proceed via a radical mechanism involving single-electron transfer (SET). youtube.com

The proposed mechanism begins with a single-electron transfer from the copper(I) catalyst to the 5-methylthiophen-2-diazonium ion. This transfer generates a 5-methylthienyl radical and dinitrogen gas, while oxidizing copper(I) to copper(II).

Step 1: Ar-N₂⁺ + Cu(I) → [Ar· N₂] + Cu(II) Step 2: [Ar· N₂] → Ar· + N₂

The newly formed 5-methylthienyl radical then reacts with the halide (or cyanide) bound to the copper(II) species in a ligand transfer step to form the final product and regenerate the copper(I) catalyst.

Step 3: Ar· + Cu(II)X → Ar-X + Cu(I)

Evidence for this radical mechanism comes from the observation of side products typical of radical reactions, such as the formation of biphenyl-type dimers or reaction with the solvent. C-H arylation reactions that utilize in situ generated diazonium salts without a metal catalyst also proceed through a radical-type mechanism, often initiated by thermal or photochemical decomposition of the diazonium species to generate an aryl radical. researchgate.net

Electron Transfer Processes in Thiophene Amine Reactivity

Electron transfer (ET) is a fundamental process that initiates many of the reactions involving 5-methylthiophen-2-amine and its derivatives. wikipedia.org As discussed above, single-electron transfer (SET) from a metal catalyst or other reducing agent to a thiophene diazonium salt is a key step in initiating radical substitution reactions. youtube.com

In the context of metal-catalyzed C-H activation, while the dominant pathways are often described as concerted (CMD) or oxidative addition, ET processes can also play a role. For example, some palladium-catalyzed cross-coupling cycles may involve Pd(0)/Pd(II) or Pd(II)/Pd(IV) redox cycles where electron transfer is implicit in the oxidative addition and reductive elimination steps. The electron-rich nature of the 5-methylthiophen-2-amine substrate facilitates these oxidative addition steps at the metal center.

Furthermore, the electrochemical properties of thiophenes are well-studied. The thiophene ring can be oxidized to form a radical cation. The presence of electron-donating groups like the amino and methyl substituents on 5-methylthiophen-2-amine lowers its oxidation potential, making it more susceptible to oxidation and participation in ET-initiated reactions. wikipedia.org This property is fundamental to the electropolymerization of thiophene derivatives to form conducting polymers like polythiophene. wikipedia.org In such processes, an initial electron transfer from the thiophene monomer initiates a radical-cation polymerization cascade.

Influence of Substituent Electronic Properties on Reaction Mechanisms

The reactivity and mechanistic pathways of the thiophene ring are profoundly influenced by the electronic properties of its substituents. nih.gov In this compound, both the methyl (-CH₃) and amino (-NH₂) groups are electron-donating groups (EDGs) through hyperconjugation and resonance, respectively.

These EDGs significantly increase the electron density of the thiophene ring, making it more nucleophilic and more reactive towards electrophiles compared to unsubstituted thiophene. numberanalytics.comwikipedia.org This enhanced reactivity has several consequences for the reaction mechanisms:

Electrophilic Substitution: In reactions like C-H arylation and azo coupling, the increased electron density activates the ring, facilitating the attack by the electrophile (the palladium complex or the diazonium ion). The EDGs strongly direct incoming electrophiles to the ortho and para positions. For the 2-amino-5-methylthiophene system, this activates the C3 and C4 positions for electrophilic attack.

Metal-Catalyzed Reactions: The electron-rich nature of the substrate facilitates the initial coordination of the metal catalyst and can lower the activation energy for C-H bond cleavage in directed metallation pathways. nih.gov

Diazonium Salt Reactivity: While the EDGs make the initial formation of the diazonium salt straightforward, they also increase the electron density on the diazonium group itself. This can slightly destabilize the salt but also makes the resulting thienyl radical (formed after N₂ loss) more nucleophilic and reactive.

Conversely, if an electron-withdrawing group (EWG) were present on the thiophene ring, it would deactivate the ring towards electrophilic attack and favor nucleophilic aromatic substitution (SₙAr) pathways. nih.govresearchgate.net The rate-limiting step in SₙAr reactions is typically the initial nucleophilic attack to form a Meisenheimer-type intermediate, a process that is stabilized by EWGs. nih.gov The presence of strong EDGs in 5-methylthiophen-2-amine makes SₙAr reactions at the thiophene ring highly unfavorable unless the amino group itself is the target of substitution.

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 5-methylthiophen-2-amine (B1589727) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals and confirm the substitution pattern of the thiophene (B33073) ring.

In the ¹H NMR spectrum of 5-methylthiophen-2-amine hydrochloride, three distinct regions of signals are anticipated: the aromatic region for the thiophene ring protons, the aliphatic region for the methyl group protons, and a broad signal for the ammonium (B1175870) (-NH₃⁺) protons. The acidic protons of the ammonium group may exchange with solvent protons (like in D₂O), leading to their signal disappearing, or appear as a broad singlet in a non-exchanging solvent like DMSO-d₆.

The two protons on the thiophene ring (H-3 and H-4) are expected to appear as distinct doublets due to coupling with each other. The methyl group protons at position 5 would appear as a singlet, as they have no adjacent protons with which to couple.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ ~2.5 Singlet (s) N/A
H-3 ~6.2 - 6.5 Doublet (d) J₃,₄ ≈ 3.5-4.0 Hz
H-4 ~6.8 - 7.0 Doublet (d) J₄,₃ ≈ 3.5-4.0 Hz

Note: Chemical shifts are predicted and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
CH₃ ~15
C-3 ~115 - 120
C-4 ~125 - 130
C-5 ~140 - 145

Note: Chemical shifts are predicted and can vary based on solvent and concentration.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the H-3 and H-4 protons, confirming their adjacent relationship on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signal at δ ~6.2-6.5 ppm to the C-3 carbon and the proton signal at δ ~6.8-7.0 ppm to the C-4 carbon. It would also connect the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include:

The methyl protons (at C-5) showing a cross-peak to the C-5 and C-4 ring carbons.

The H-3 proton showing correlations to C-2, C-4, and C-5.

The H-4 proton showing correlations to C-2, C-3, and C-5. These correlations would provide unequivocal proof of the 2-amino-5-methyl substitution pattern on the thiophene ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When analyzed, the hydrochloride salt would typically show the mass of the free base, 5-methylthiophen-2-amine (C₅H₇NS, Molecular Weight: 113.18 g/mol ).

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 113. The fragmentation pattern of amines is often dominated by alpha-cleavage. The thiophene ring is relatively stable, but characteristic fragmentation can also occur.

Table 3: Predicted Mass Spectrometry Data for 5-Methylthiophen-2-amine

m/z Value Proposed Fragment Description
113 [C₅H₇NS]⁺ Molecular Ion (M⁺)
112 [C₅H₆NS]⁺ Loss of a hydrogen radical from the amine (alpha-cleavage)
98 [C₄H₄NS]⁺ Loss of a methyl radical

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing bonds to vibrate at specific frequencies. This technique is excellent for identifying the functional groups present.

The IR spectrum of this compound would be characterized by the presence of vibrations from the ammonium group (-NH₃⁺), the aromatic thiophene ring, and the aliphatic methyl group. The formation of the hydrochloride salt converts the primary amine (-NH₂) into a primary ammonium salt (-NH₃⁺), which has very distinct IR absorption bands.

A key feature would be the strong, broad absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt. The C-H stretching of the methyl group and the thiophene ring would also appear in this region.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3200 - 2800 (broad) N-H Stretch Primary Ammonium Salt (-NH₃⁺)
~3100 C-H Stretch (Aromatic) Thiophene Ring
~2950 - 2850 C-H Stretch (Aliphatic) Methyl Group (-CH₃)
~1600 - 1500 N-H Bend (Asymmetric & Symmetric) Primary Ammonium Salt (-NH₃⁺)
~1550 - 1450 C=C Stretch (Ring) Thiophene Ring

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) analysis provides the absolute molecular structure. While a published crystal structure for this compound was not identified, studies on analogous 2-aminothiophene derivatives provide a clear indication of the structural information that would be obtained. tandfonline.com For instance, a related compound, Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate, was found to crystallize in the monoclinic system with the P2₁/c space group. tandfonline.com SC-XRD analysis of this compound would yield a similar set of crystallographic parameters, defining its unit cell and the arrangement of molecules within it.

Table 2: Representative Crystallographic Data for a 2-Aminothiophene Analog

Parameter Illustrative Value (from Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.5956
b (Å) 9.5607
c (Å) 13.7226
β (°) 90.00
Volume (ų) 1258.8
Z (molecules/unit cell) 4

Note: This data is for a related compound and serves as an example of the parameters determined by SC-XRD. tandfonline.com

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of a bulk crystalline solid. nih.gov It is used to confirm the identity of a crystalline phase, assess its purity, and detect the presence of different polymorphic forms. The PXRD pattern is a fingerprint of the crystalline solid, defined by the positions (2θ angles) and intensities of the diffraction peaks.

For this compound, a PXRD pattern would be recorded and ideally compared against a theoretical pattern simulated from its single-crystal X-ray data to confirm phase purity. nih.govgovinfo.gov In a manufacturing setting, PXRD is critical for ensuring batch-to-batch consistency of the crystalline form.

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. This analysis is performed using the crystallographic information file (CIF) obtained from SC-XRD. The analysis generates d_norm maps, which highlight regions of close intermolecular contact, and 2D fingerprint plots, which summarize the relative contributions of different interaction types.

For this compound, the protonated amine group and the chloride counter-ion would be expected to form strong N-H···Cl hydrogen bonds, which would likely dominate the crystal packing. Additionally, weaker interactions involving the thiophene ring, such as C-H···π and S···H contacts, would play a significant role. Analysis of closely related aminothiophene derivatives reveals the typical contributions of various interactions. nih.govacs.orgacs.orgnih.gov

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Aminothiophene Derivative

Interaction Type Percentage Contribution to Hirshfeld Surface (%)
H···H 21%
C···H / H···C 20%
S···H / H···S 19%
N···H / H···N 14%
O···H / H···O 12%

Note: Data is derived from N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and illustrates the type of quantitative data obtained from Hirshfeld analysis. nih.govacs.orgacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by the electronic structure of the methylthiophene ring, which acts as the primary chromophore. The amine group (-NH₂) acts as a powerful auxochrome, which can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) and increase the absorption intensity.

The primary electronic transitions observed would be π → π* transitions associated with the conjugated π-system of the thiophene ring. msu.edu The protonation of the amine group to form the hydrochloride salt would likely induce a hypsochromic (blue) shift compared to the free amine, as the electron-donating ability of the nitrogen is reduced.

Table 4: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Absorption Region (nm)
π → π* Thiophene Ring 250 - 300
n → π* Thiophene Sulfur / Amine Nitrogen > 300 (low intensity)

Impurity Profiling and Characterization using Hyphenated Spectroscopic Techniques

Impurity profiling is a critical aspect of pharmaceutical analysis, mandated by regulatory agencies to ensure the safety and efficacy of drug substances. ijprajournal.comijnrd.org Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for this purpose.

For this compound, a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be employed to detect, identify, and quantify potential impurities. nih.govthermofisher.com LC-MS is particularly effective for non-volatile or thermally labile impurities, while GC-MS is suited for volatile and semi-volatile compounds. Potential impurities could include unreacted starting materials, by-products from the synthesis (e.g., isomers), or degradation products formed during storage. High-resolution mass spectrometry (HRMS) would enable the determination of elemental compositions for unknown impurities, facilitating their structural elucidation. thermofisher.com

Table 5: Hyphenated Techniques for Impurity Profiling of this compound

Technique Separation Principle Detection Principle Target Impurities
LC-MS/MS Liquid Chromatography Mass Spectrometry By-products, degradation products, non-volatile starting materials
GC-MS Gas Chromatography Mass Spectrometry Residual solvents, volatile starting materials, volatile by-products
LC-UV/DAD Liquid Chromatography Diode Array Detection Chromophoric impurities (for quantification)

Computational Chemistry and Theoretical Modelling

Analysis of Non-Covalent Interactions and Intermolecular Forces

The primary non-covalent interactions expected to be significant in the crystal lattice of 5-Methylthiophen-2-amine (B1589727) hydrochloride include hydrogen bonding, van der Waals forces, and potential π-π stacking interactions. The protonated amino group is a strong hydrogen bond donor, while the chloride ion is an effective acceptor. The thiophene (B33073) ring itself, with its sulfur heteroatom and π-electron system, also participates in various weak interactions.

Hydrogen Bonding: The most dominant intermolecular force is predicted to be the hydrogen bonds formed between the ammonium (B1175870) group (-NH3+) and the chloride ion (Cl-). These N-H···Cl interactions are crucial in stabilizing the crystal structure. Additionally, weaker C-H···Cl and C-H···S hydrogen bonds may be present, further contributing to the cohesion of the molecular arrangement. In related aminothiophene structures, intermolecular N-H···N and N-H···O hydrogen bonds are observed, which organize molecules into specific motifs like infinite chains or dimers. mdpi.comresearchgate.net

π-Interactions: The electron-rich thiophene ring can participate in π-π stacking interactions. The geometry and extent of this stacking would depend on the relative orientation of the thiophene rings in the crystal lattice, which is influenced by the steric hindrance of the methyl group and the arrangement dictated by the stronger hydrogen bonds.

Computational Approaches to Analyzing Interactions:

To quantify and visualize these interactions, several computational techniques are employed:

Density Functional Theory (DFT): DFT calculations are instrumental in optimizing the molecular geometry and analyzing the electronic properties of thiophene derivatives. Methods such as B3LYP with basis sets like 6-31G(d,p) can be used to model the structure and predict interaction energies.

Hirshfeld Surface Analysis: This powerful tool is used to visualize and quantify intermolecular contacts in crystal structures. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions.

Reduced Density Gradient (RDG) Analysis: RDG analysis is used to identify and visualize non-covalent interactions in real space. It plots the reduced density gradient against the electron density, revealing regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and steric repulsion.

Energy Framework Analysis: This method calculates the pairwise interaction energies between molecules in a crystal lattice and visualizes them as a framework, providing a clear picture of the energetic landscape of the crystal packing. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components. mdpi.com For instance, in a study of methyl-3-aminothiophene-2-carboxylate, the total interaction energy was calculated to be -326.6 kJ/mol, with the dispersion energy (-392.2 kJ/mol) being the most significant attractive component. mdpi.com

Predicted Intermolecular Contacts and Their Contributions:

Interaction TypeDescriptionPredicted Contribution (%)
H···HContacts between hydrogen atoms.~30-45%
C···H / H···CInteractions between carbon and hydrogen atoms.~20-30%
N···H / H···NPrimarily representing N-H···Cl hydrogen bonds.~15-25%
S···H / H···SInteractions involving the thiophene sulfur atom.~5-10%
C···CContacts indicative of potential π-π stacking.~3-7%
OtherIncludes S···C, S···N, etc.<5%

Summary of Interaction Energies:

Energy ComponentDescriptionExample Energy (kJ/mol)
Electrostatic (Eele)Arises from the charge distribution of the molecules.-173.5
Dispersion (Edis)Quantum mechanical attraction between fluctuating dipoles.-392.2
Polarization (Epol)Induction effects from molecular polarizability.-37.4
Repulsion (Erep)Short-range repulsive forces.+368.3
Total (Etot) Sum of all energy components. -326.6

Advanced Applications and Research Domains

Medicinal Chemistry Applications and Lead Compound Development

The compound 5-methylthiophen-2-amine (B1589727) and its parent scaffold, 2-aminothiophene, are recognized as privileged structures in medicinal chemistry. researchgate.netnih.govresearchgate.net Their significance stems from their versatile synthetic applicability and the wide spectrum of biological activities their derivatives exhibit. nih.govnih.govnih.gov The thiophene (B33073) ring is a key component in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutics. nih.gov

The 2-aminothiophene core, including its 5-methyl derivative, serves as a fundamental building block for synthesizing a diverse array of biologically active heterocyclic compounds. researchgate.netnih.gov Its utility as a synthon allows for the creation of more complex molecules, such as fused heterocyclic systems and conjugates. researchgate.netnih.gov The reactivity of the electron-rich thiophene ring combined with the nucleophilic amino group makes it a versatile starting point for drug discovery. This scaffold is integral to the design of thienopyrimidines, which have shown promise in chemotherapy research. researchgate.net The structural and electronic properties of the thiophene ring are crucial for its role in creating these complex molecular architectures. A number of clinically used drugs, including the antipsychotic olanzapine (B1677200) and the anxiolytic clotiazepam, were developed based on the thiophen-2-amine scaffold. researchgate.netresearchgate.net

Derivatives of 2-aminothiophene are being actively investigated as modulators of various biological targets to develop new therapeutic agents. researchgate.netnih.gov These compounds have been shown to interact with multiple targets, offering the potential for improved efficacy and a reduced likelihood of drug resistance. The scaffold is well-suited for designing multifunctional agents that can engage with several biological pathways simultaneously. For instance, thiophene-triazole hybrid analogs have been identified as potent and selective PI3K kinase inhibitors for cancer therapy. researchgate.net The development of such hybrid molecules represents a sophisticated strategy in modern drug discovery, leveraging the thiophene moiety's favorable pharmacophore and pharmacokinetic properties. researchgate.net

The 5-methylthiophen-2-amine moiety is a key structural feature in the design of novel compounds for oncology research. Thiophene derivatives, in general, have demonstrated significant antiproliferative and antitumor activities. nih.govnih.govnih.gov They can inhibit the growth of various cancer cell lines through multiple mechanisms, including the induction of apoptosis (programmed cell death). nih.gov

One prominent example is AMG 900 , a potent and highly selective pan-Aurora kinase inhibitor that incorporates a 4-(4-methylthiophen-2-yl)phthalazin-1-amine core. acs.org This compound has shown activity against multidrug-resistant cancer cell lines. acs.org Thienopyrimidine derivatives containing the 2-aminothiophene fragment have also been synthesized and screened for their cytotoxicity against melanoma cells. researchgate.net Studies have shown that certain 2-amino thiophene derivatives exhibit significant antiproliferative effects against human cervical adenocarcinoma (HeLa) and pancreatic adenocarcinoma (PANC-1) cell lines, with efficacy comparable or superior to the standard drug doxorubicin. nih.gov Furthermore, these compounds can interfere with the cell cycle, preventing cell growth and multiplication. nih.gov

Table 1: Antiproliferative Activity of Selected Thiophene Derivatives
Compound/Derivative ClassTarget/Cell LineKey FindingReference
AMG 900 (contains a 4-methylthiophen-2-yl moiety)Aurora Kinases A, B, CPotent and selective pan-Aurora kinase inhibitor with IC50 values of 5 nM, 4 nM, and 1 nM, respectively. medchemexpress.com acs.orgmedchemexpress.com
2-Amino thiophene derivatives (6CN14 and 7CN09)HeLa (cervical adenocarcinoma), PANC-1 (pancreatic adenocarcinoma)Demonstrated significant antiproliferative potential, with activity comparable to or greater than doxorubicin. nih.gov nih.gov
Thieno[2,3-d]pyrimidine derivativesMCF-7 (breast cancer)Showed cytotoxicity with IC50 values as low as 9.1 nM and inhibited EGFR-TK enzyme activity. mdpi.com mdpi.com
Thiophene-acridine hybrid (ACS03)Ehrlich ascites carcinoma modelResulted in a significant reduction in tumor volume.

The 2-aminothiophene scaffold is a recognized pharmacophore in the development of antimicrobial and antifungal agents. researchgate.net Thiophene-based compounds exhibit a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as different fungal species. pharmj.org.ua

Research has shown that derivatives incorporating the thiophene nucleus can be effective against fungi such as Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. pharmj.org.uamdpi.com For example, certain 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols have demonstrated antifungal activity comparable to the standard drug fluconazole. pharmj.org.ua The mechanism of action for many antifungal agents involves the inhibition of ergosterol (B1671047) synthesis, a key component of the fungal cell membrane. nih.govnih.gov Thiophene derivatives have also been investigated for their antibacterial properties, with some showing notable activity against strains like Staphylococcus aureus. nih.govpharmj.org.ua

Table 2: Antimicrobial and Antifungal Activity of Thiophene Derivatives
Derivative ClassTarget OrganismObserved EffectReference
4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiolsStaphylococcus aureusExhibited notable antimicrobial activity. pharmj.org.ua pharmj.org.ua
4-((4-fluorobenzylidene)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiolFungal strainsShowed antifungal activity at the level of the comparator drug fluconazole. pharmj.org.ua pharmj.org.ua
Aminothioxanthones (structural bioisosteres of thiophenes)Candida albicans, Aspergillus fumigatus, Trichophyton rubrumExhibited inhibitory and broad-spectrum antifungal effects. mdpi.com mdpi.com

Derivatives containing the 5-methylthiophene core are being explored for their potential in treating neurological disorders. nih.gov A key area of this research is the development of monoamine oxidase (MAO) inhibitors. MAO enzymes are responsible for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine, and their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's and Alzheimer's disease. nih.gov

Specifically, a derivative named 1-Methyl-4-((1-(5-methylthiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c] nih.govthiazine 2,2-dioxide has been synthesized and investigated for its activity against both MAO-A and MAO-B. nih.gov Such compounds are considered promising hits for developing safer and more potent lead molecules for therapeutic use against various neurological diseases. nih.gov The central nervous system (CNS) is susceptible to disorders arising from abnormal biochemical and electrical signals, and modulating key ion channels and receptors is a primary goal in developing treatments. nih.gov

The 5-methylthiophen-2-amine scaffold is a critical component in the design of potent and selective enzyme inhibitors, a major focus in modern drug discovery. researchgate.netnih.gov

Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers. medchemexpress.comnih.govnih.gov As a result, they are important targets for anticancer drug development. The compound AMG 900 , which features a 4-(4-methylthiophen-2-yl)phthalazin-1-amine structure, is a powerful inhibitor of all three Aurora kinase family members (A, B, and C). acs.orgmedchemexpress.com Its high selectivity and oral bioavailability make it a significant lead compound in oncology. acs.org

Glutathione S-Transferase Omega 1 (GSTO1): GSTs are enzymes involved in the detoxification of chemotherapeutic agents, and their overexpression in cancer cells can lead to drug resistance. nih.gov GSTO1 has been identified as a promising therapeutic target. nih.govmedchemexpress.com Researchers have developed selective and irreversible α-chloroacetamide inhibitors of GSTO1. nih.gov While not directly derived from 5-methylthiophen-2-amine hydrochloride, the search for potent GSTO1 inhibitors is an active area of research where thiophene-based scaffolds could be applied. nih.govmedchemexpress.com For example, a high-throughput screen identified a class of inhibitors that were optimized to create potent agents that inactivate GSTO1 and increase cancer cell sensitivity to drugs like cisplatin. nih.gov

Ligand Chemistry and Coordination Compound Research

The amine and thiophene moieties of compounds like this compound make them excellent candidates for designing ligands for coordination chemistry.

Thiophene-amine derivatives are versatile building blocks for synthesizing ligands capable of chelating with transition metal ions. nih.govacs.org A common synthetic strategy involves the condensation reaction of a thiophene derivative, such as 1-(thiophene-2-yl)ethanone, with various diamines to form Schiff base ligands. nih.govnih.gov These Schiff bases can be designed to act as bidentate or tridentate ligands, coordinating with metal ions through atoms like the azomethine nitrogen, the deprotonated amine nitrogen, and the sulfur atom of the thiophene ring. nih.govnih.gov

The synthesis process is often straightforward, involving stirring the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acetic acid, to yield crystalline ligand products. nih.gov These ligands can then be reacted with metal salts (e.g., Co(II), Cu(II), Zn(II), Ni(II)) to form stable metal complexes. nih.gov The inherent structural properties of the thiophene ring and the amine group allow for the creation of ligands with specific electronic and steric properties, influencing the resulting metal complex's geometry and reactivity. acs.orgresearchgate.net Metal-mediated synthetic approaches, often using copper catalysts, have also significantly advanced the synthesis of thiophene derivatives for these applications. nih.gov

The coordination of thiophene-amine based ligands to metal centers leads to a variety of complex structures and reactivities. bohrium.comacs.org X-ray diffraction studies have revealed that these complexes can adopt geometries such as distorted tetrahedral, square planar, or tetragonally distorted octahedral, depending on the metal ion and the specific ligand structure. acs.orgnih.govnih.govresearchgate.net For example, Schiff base ligands derived from thiophene have been shown to form distorted tetrahedral geometries with Zn(II) and Cd(II) ions. acs.orgnih.gov

The ligand can coordinate to the metal in different ways; for instance, some N-(2-pyridyl)-3-thienyl-alkyl-carboxamide ligands exhibit both unidentate and bidentate behavior, coordinating through the carbonyl oxygen and pyridine (B92270) nitrogen atoms. nih.gov The thiophene ring itself can coordinate to a metal center in several modes, such as η1(S) (coordination through the sulfur atom) or η5 (coordination involving the π-system of the ring). bohrium.com These different coordination modes disrupt the aromaticity of the thiophene ring to varying degrees, making the complex reactive towards electrophiles or nucleophiles. bohrium.comacs.org The reactivity patterns are highly dependent on the mode of coordination and the nature of the metal and its other associated ligands. bohrium.comacs.org

Coordination compounds derived from thiophene-amine ligands have shown significant promise in catalysis. mdpi.com Their well-defined structures and tunable electronic properties make them effective in promoting various chemical transformations.

One notable application is in photocatalysis. Thiophene-based covalent triazine frameworks (CTFs) have been developed as heterogeneous photocatalysts for the oxidative coupling of amines to imines under visible light. mdpi.com Similarly, a crystalline dumbbell-shaped titanium-oxo cluster bridged by 2,5-thiophenedicarboxylic acid has demonstrated high efficiency and selectivity in the photocatalytic oxidative coupling of benzylamine. rsc.orgrsc.org The inclusion of the thiophene-derived ligand in this cluster extends its light absorption into the visible spectrum and enhances charge transfer, which are crucial for photocatalytic activity. rsc.orgrsc.org

Beyond photocatalysis, these compounds are used in cross-coupling reactions. For example, palladium(0) catalysts are used for the Suzuki–Miyaura cross-coupling of thiophene-based pyrazole (B372694) amides with boronic acids to achieve C-C bond formation. nih.gov Additionally, thiophenol has been utilized as a catalyst in the radical hydroformylation of sterically hindered alkenes, a metal-free approach that provides access to important aldehyde motifs. acs.org

Table 1: Catalytic Performance of Thiophene-Amine Derived Compounds
Catalyst SystemReaction TypeSubstrateProductConversion/YieldSelectivityReference
Thiophene-Based Covalent Triazine Framework (TP-CTF)Photocatalytic Oxidative CouplingBenzylamineN-benzylidene-1-phenylmethanamine100% Conversion>99% mdpi.com
Titanium-Oxo Cluster [Ti10O6(Thdc)(Dmg)2(iPrO)22]Photocatalytic Oxidative CouplingBenzylamineN-benzylidenebenzyl-amine99% Conversion~99% rsc.orgrsc.org
ThiophenolRadical HydroformylationTetrasubstituted Styrenesβ-aryl aldehydesUp to 74% YieldHigh acs.org
Palladium(0)Suzuki–Miyaura Cross-CouplingThiophene-pyrazole amideArylated amide59% YieldHigh nih.gov

Material Science Applications

The unique electronic properties of the thiophene ring make its derivatives, including this compound, valuable in material science.

Thiophene derivatives are fundamental building blocks for a variety of advanced materials due to their π-conjugated systems, which facilitate high charge transport properties. mdpi.com This makes them ideal for applications in organic electronics. nih.gov Specifically, thiophene-based compounds are utilized in the fabrication of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov

In polymer chemistry, this compound and related compounds can serve as monomers or scaffolds for creating complex polymeric structures. The resulting polymers often possess desirable electronic or optical properties. Furthermore, thiophene derivatives are used as intermediates in the synthesis of azo dyes and have been investigated as effective corrosion inhibitors for metals in acidic environments. The development of materials like thiophene-based covalent triazine frameworks also aligns with the principles of green chemistry, as these materials can act as stable, recyclable catalysts, contributing to more sustainable chemical processes. mdpi.com

Exploration of Electronic Properties for Optoelectronic and Functional Devices

The exploration of thiophene derivatives, including structures related to this compound, is a significant area of research in materials science, particularly for the development of optoelectronic and functional devices. The inherent electronic characteristics of the thiophene ring system are central to these applications. Thiophene is a five-membered aromatic ring containing a sulfur atom, which can accommodate electrons in its d-orbitals, allowing it to be integrated into π-conjugated systems. mdpi.com This π-conjugation is crucial for the semiconducting, light-harvesting, and electroluminescent properties of these materials. mdpi.com

Researchers are focused on synthesizing and studying various thiophene-based materials for devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). mdpi.comacs.org The performance of these devices is fundamentally dependent on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the organic material used. mdpi.com The structure of this compound, featuring both an electron-donating methyl group and an amine group on the thiophene ring, provides a template for tuning these electronic properties. By modifying such functional groups, scientists can adjust the HOMO/LUMO levels to control properties like the color of emitted light in an OLED or the efficiency of light-to-electricity conversion in an OSC. mdpi.comtaylorfrancis.com The supramolecular organization of thiophene derivatives can also generate nanostructures that enable new functions and applications in devices. thieme-connect.comthieme-connect.com

Corrosion Inhibition Studies

Thiophene derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys in acidic environments. derpharmachemica.comresearchgate.net The effectiveness of these organic compounds is linked to the presence of heteroatoms (like sulfur and nitrogen), aromatic rings, and π-electrons in their molecular structures. derpharmachemica.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that blocks active corrosion sites and reduces the corrosion rate. derpharmachemica.commdpi.com

The primary mechanism by which thiophene-based inhibitors protect metals is through adsorption onto the metal surface. mdpi.comtsijournals.com This process can occur through two main types of interactions: physisorption and chemisorption.

Physisorption: This involves electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atom of the amine group can become protonated, allowing it to be attracted to the negatively charged metal surface (covered with anions from the acid).

Chemisorption: This involves the formation of a coordinate bond between the metal and the inhibitor. The lone pair of electrons on the sulfur atom of the thiophene ring and the nitrogen atom of the amine group can be shared with the vacant d-orbitals of the metal atoms (e.g., iron), forming a stable, protective chemical bond. aspur.rs

The adsorption process is influenced by the inhibitor's chemical structure, the nature of the metal surface, and the type of corrosive medium. tsijournals.com The presence of both sulfur in the thiophene ring and nitrogen in the amine group in a molecule like this compound suggests a strong potential for adsorption through both physisorption and chemisorption, leading to the formation of a stable protective film. tsijournals.comrdd.edu.iq The adsorption behavior of these inhibitors on metal surfaces often follows established adsorption isotherms, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. derpharmachemica.comaspur.rs

The performance of thiophene derivatives as corrosion inhibitors is evaluated using various electrochemical and weight loss techniques. These methods quantify the inhibitor's ability to reduce the corrosion rate of a metal in a specific corrosive environment. A key performance metric is the inhibition efficiency (%IE), which calculates the percentage reduction in the corrosion rate in the presence of the inhibitor compared to its absence.

Research on a structurally related compound, N-methyl-2-(1-(5-methylthiophen-2-yl)ethylidene)hydrazinecarbothioamide (MTET), on mild steel in a 1 M HCl solution demonstrated high inhibition efficiency. aspur.rs The efficiency was found to increase with higher inhibitor concentrations but decrease at elevated temperatures, which is characteristic behavior for many organic inhibitors due to the increased desorption from the metal surface at higher temperatures. aspur.rs

Potentiodynamic polarization studies are also used to determine the type of inhibition. Thiophene derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. derpharmachemica.comresearchgate.net

Table 1: Corrosion Inhibition Performance of a 5-Methylthiophen Derivative (MTET) on Mild Steel in 1 M HCl Data sourced from weight loss measurements after 5 hours of immersion. aspur.rs

Temperature (K)Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%IE)
3030 (Blank)2.35-
3030.00010.3186.8%
3030.00030.1693.2%
3030.00050.1195.5%
3130.00050.2295.4%
3230.00050.5594.2%
3330.00052.1180.0%

Agrochemical Research: Herbicide Development Utilizing Thiophene Structures

The thiophene scaffold is a valuable building block in the design and synthesis of new agrochemicals, including herbicides. mdpi.com The structural diversity and biological activity of thiophene-containing compounds make them attractive candidates for developing new plant protection agents. nih.govresearchgate.net The growing need for new herbicides is driven by the emergence of weed resistance to existing products and the demand for more environmentally benign solutions. mdpi.com

Research has shown that aminophosphonates derived from thiophene exhibit phytotoxic properties, indicating their potential as soil-applied herbicides. mdpi.comnih.gov For instance, studies on N-substituted amino(2-thienyl)methylphosphonates revealed toxicity towards certain dicotyledonous plants, suggesting a basis for selective herbicidal action. nih.gov

Furthermore, the commercial herbicide methiozolin (B1249797) contains a 3-methylthiophen-2-yl group and is effective for controlling annual bluegrass in turfgrasses. nih.gov This demonstrates that the methyl-substituted thiophene structure, a core component of this compound, is a viable component in a successful herbicidal agent. The development of such agrochemicals often involves synthesizing a series of related compounds by modifying the functional groups attached to the core thiophene ring to optimize biological activity and selectivity. researchgate.net Therefore, compounds like this compound serve as important starting materials or structural motifs for the discovery of novel herbicides. nih.gov

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to transform the process of drug discovery and materials science, with significant implications for the design of novel thiophene (B33073) amine analogues. plos.org ML algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities or material properties to develop predictive models. nih.govnih.gov These models can then be used to screen virtual libraries of thiophene derivatives, identifying candidates with a high probability of desired efficacy or functionality, thereby reducing the time and cost associated with traditional experimental screening.

For instance, Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can elucidate the complex relationships between the molecular structure of thiophene amine analogues and their biological targets. nih.gov This allows for the rational design of molecules with enhanced activity and selectivity. In a study focused on anti-leishmanial agents, a virtual screening of 2-amino-thiophene derivatives was conducted using QSAR tools and prediction models, which successfully guided the synthesis of compounds with significant in vitro activity. nih.gov

Table 1: Application of AI/ML in Thiophene Amine Analogue Design

AI/ML TechniqueApplicationPotential Outcome
Machine Learning-based QSARPredicting biological activity of novel analoguesAccelerated identification of potent drug candidates
Generative ModelsDesigning novel thiophene amine structures with desired propertiesDiscovery of compounds with unique functionalities
Predictive AnalyticsForecasting physicochemical properties and toxicityOptimization of drug-like properties and safety profiles

Green Chemistry Principles in the Sustainable Synthesis and Application of Thiophene Amines

The principles of green chemistry are increasingly being integrated into the synthesis of thiophene amines to minimize environmental impact and enhance sustainability. nih.govnih.gov Traditional synthetic methods often involve hazardous reagents and solvents. Modern approaches focus on the development of eco-friendly alternatives.

One of the most prominent methods for synthesizing 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component reaction that combines a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. chemrxiv.orgresearchgate.netacs.orgchemrxiv.orgyoutube.com This reaction is inherently atom-economical. Recent research has focused on making this process even greener by utilizing alternative energy sources like microwave irradiation and employing environmentally benign solvents such as water. nih.govresearchgate.net For instance, a green and efficient protocol for the synthesis of densely functionalized 2-aminothiophene derivatives has been described using the Gewald reaction in polyethylene (B3416737) glycol 600 as an eco-friendly reaction medium, without the need for a basic catalyst and under ultrasonic irradiation. researchgate.net

Table 2: Green Chemistry Approaches in Thiophene Amine Synthesis

Green Chemistry PrincipleApplication in Thiophene Amine SynthesisExample
Use of Renewable FeedstocksSourcing starting materials from biomassResearch into bio-based precursors for the thiophene ring
Atom EconomyMaximizing the incorporation of all materials used in the process into the final productThe Gewald reaction is a prime example of an atom-economical synthesis of 2-aminothiophenes. chemrxiv.orgresearchgate.netacs.orgchemrxiv.orgyoutube.com
Use of Safer Solvents and AuxiliariesReplacing hazardous organic solvents with greener alternativesConducting the Gewald reaction in water or polyethylene glycol. nih.govresearchgate.net
Design for Energy EfficiencyUtilizing alternative energy sources to reduce energy consumptionMicrowave-assisted and ultrasound-promoted synthesis. nih.govresearchgate.net

Nanotechnology Integration for Advanced Delivery Systems and Functional Materials

Nanotechnology offers promising avenues for enhancing the therapeutic efficacy of thiophene amine-based drugs and for the development of novel functional materials. nih.govnih.gov Many thiophene derivatives with potential therapeutic applications exhibit poor water solubility, which can limit their bioavailability. acs.orgresearchgate.net Encapsulating these compounds within nanoparticles can overcome this challenge and provide additional benefits such as targeted drug delivery and controlled release.

For example, polymeric nanoparticles have been shown to be effective carriers for delivering hydrophobic drugs. nih.govnih.gov A study on a thiophene derivative with anticancer activity demonstrated that loading the compound into nanoparticles significantly enhanced its antitumor effect compared to the soluble drug. nih.gov Furthermore, nanoparticles can be functionalized with targeting ligands, such as folic acid, to selectively deliver the therapeutic agent to cancer cells that overexpress the corresponding receptor, thereby minimizing off-target effects. acs.orgresearchgate.net

In the realm of materials science, the incorporation of 5-methylthiophen-2-amine (B1589727) hydrochloride into polymer chains can lead to the development of conductive polymers and other functional materials with tailored electronic and optical properties.

Development of Advanced Mechanistic Elucidation Techniques for Complex Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of thiophene amines is crucial for optimizing reaction conditions and designing more efficient synthetic routes. Advanced analytical and computational techniques are being employed to unravel the intricate details of these reactions.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying reaction mechanisms at the molecular level. chemrxiv.orgresearchgate.netacs.orgchemrxiv.org DFT calculations can be used to model the transition states and intermediates of a reaction, providing insights into the reaction pathways and the factors that control selectivity. A comprehensive computational study on the Gewald reaction has provided a detailed understanding of the role of various intermediates and the thermodynamic driving forces of the reaction. chemrxiv.orgresearchgate.netacs.orgchemrxiv.org

Time-dependent spectroscopic techniques, such as in-situ infrared and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information about the concentration of reactants, intermediates, and products during a chemical reaction, offering a dynamic view of the reaction progress.

Exploration of Personalized Medicine and Targeted Therapies based on Thiophene Amine Analogues

The structural versatility of the thiophene amine scaffold makes it an attractive platform for the development of targeted therapies and personalized medicine. mdpi.comnih.gov By modifying the substituents on the thiophene ring and the amine group, it is possible to fine-tune the pharmacological properties of the resulting compounds to target specific biological pathways or protein-protein interactions implicated in disease.

Thiophene derivatives have shown significant potential as anticancer agents, with some analogues exhibiting inhibitory activity against specific kinases or other cancer-related targets. nih.gov The development of thiophene-based drugs that are effective against specific cancer subtypes, identified through genomic or proteomic profiling, is a key goal of personalized medicine. This approach aims to move away from a "one-size-fits-all" treatment paradigm towards therapies tailored to the individual patient's disease characteristics.

For instance, thiophene analogs have been reported to bind to a wide range of cancer-specific protein targets, and their biological action is dependent on the nature and position of the substitutions. nih.gov This allows for the design of new derivatives with varied substitutions to target different signaling pathways involved in cancer. nih.gov The exploration of thiophene carboxamide derivatives as biomimetics of combretastatin (B1194345) A-4, a potent anticancer agent, highlights the potential for developing targeted therapies. mdpi.com

Q & A

Q. What validated analytical methods are recommended for quantifying 5-Methylthiophen-2-amine hydrochloride in research samples?

A reverse-phase HPLC method using a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and phosphate buffer (e.g., 30:70 ratio) and UV detection at ~207 nm is commonly employed. Method validation should include linearity (e.g., 1–10 µg/mL range), recovery rates (target 98–102%), and precision (RSD <2%) . Acid dye spectrophotometry is an alternative but may lack specificity for complex matrices .

Q. How should researchers safely handle and store this compound in laboratory settings?

Refer to SDS guidelines for structurally similar amines (e.g., 2-Methoxyamphetamine hydrochloride):

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Store in sealed containers under refrigeration (2–8°C) in a dry, ventilated area.
  • Monitor for degradation via periodic HPLC analysis, as prolonged storage may alter stability .

Q. What synthetic routes are reported for preparing 5-Methylthiophen-2-amine derivatives?

A general approach involves reductive amination of 5-methylthiophen-2-carbaldehyde using sodium cyanoborohydride or catalytic hydrogenation. For hydrochloride salts, post-synthetic treatment with HCl in anhydrous ether is standard. Yields depend on reaction temperature (e.g., 0–25°C) and solvent polarity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Use SHELX programs for single-crystal X-ray diffraction. Key steps:

  • Collect intensity data (Mo/Kα radiation, λ = 0.71073 Å).
  • Refine structures with SHELXL, incorporating hydrogen bonding networks (e.g., N–H···Cl interactions) and torsional angles to confirm amine configuration .

Q. What strategies mitigate discrepancies between HPLC and spectrophotometric assay results for this compound?

Discrepancies often arise from matrix interference or degraded samples. Validate methods via:

  • Forced degradation studies (acid/base/oxidative stress) to identify impurities.
  • Standard addition experiments to quantify recovery in complex mixtures. Cross-validate with LC-MS for molecular specificity .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. Focus on:

  • Frontier Molecular Orbitals (FMOs) to identify reactive sites (e.g., amine group).
  • Solvent effects using PCM models to simulate reaction kinetics in polar aprotic solvents .

Q. What protocols assess the ecological impact of this compound in wastewater?

Follow OECD guidelines for:

  • Biodegradability : Modified Sturm test (28-day incubation, measure CO₂ evolution).
  • Aquatic toxicity : Daphnia magna acute immobilization assay (EC₅₀ determination). Note: Structural analogs like 2-aminoethanethiol hydrochloride show moderate persistence (t₁/₂ >60 days in water) .

Methodological Challenges & Solutions

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

Dynamic effects from restricted rotation about the C–N bond (e.g., atropisomerism) or solvent-dependent aggregation can cause splitting. Use:

  • Variable-temperature NMR (VT-NMR) to distinguish rotational barriers.
  • Deuterated DMSO or CDCl₃ to minimize hydrogen bonding artifacts .

Q. How can researchers optimize enantiomeric resolution of chiral analogs?

Chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase achieve baseline separation. Monitor enantiomeric excess (ee) via circular dichroism or polarimetry .

Data Interpretation & Reporting

Q. What statistical frameworks are recommended for analyzing dose-response data in pharmacological studies?

Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Validate with:

  • Bootstrap resampling to estimate confidence intervals.
  • ANOVA for inter-group comparisons (α = 0.05, two-tailed) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.